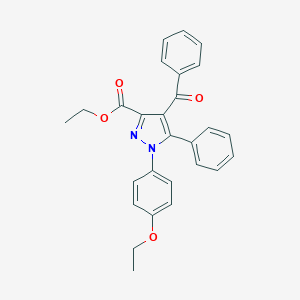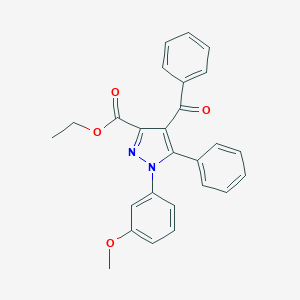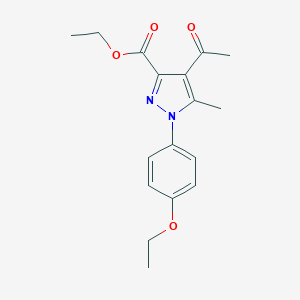![molecular formula C30H29N5O2 B292411 Ethyl 7-[4-(dimethylamino)phenyl]-11-phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate](/img/structure/B292411.png)
Ethyl 7-[4-(dimethylamino)phenyl]-11-phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-[4-(dimethylamino)phenyl]-11-phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate, also known as Etazolate, is a benzodiazepine receptor antagonist that has been used in scientific research for its potential therapeutic effects.
作用機序
Ethyl 7-[4-(dimethylamino)phenyl]-11-phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate acts as a benzodiazepine receptor antagonist, which means it blocks the effects of benzodiazepines on the GABA-A receptor. This leads to an increase in GABAergic neurotransmission, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
Ethyl 7-[4-(dimethylamino)phenyl]-11-phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is important for neuroplasticity and cognitive function. It also increases the levels of acetylcholine in the brain, which is important for memory and learning.
実験室実験の利点と制限
Ethyl 7-[4-(dimethylamino)phenyl]-11-phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate has the advantage of being a selective benzodiazepine receptor antagonist, which means it does not have the side effects associated with benzodiazepines such as sedation and dependence. However, it has a short half-life and is rapidly metabolized, which can make it difficult to study in vivo.
将来の方向性
There are several potential future directions for research on Ethyl 7-[4-(dimethylamino)phenyl]-11-phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate. It could be studied further for its potential therapeutic effects in neurological disorders such as Alzheimer's disease and epilepsy. It could also be studied for its effects on other neurotransmitter systems such as dopamine and glutamate. Additionally, the development of more stable analogs of Ethyl 7-[4-(dimethylamino)phenyl]-11-phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate could improve its utility as a research tool.
合成法
Ethyl 7-[4-(dimethylamino)phenyl]-11-phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate can be synthesized through a multistep process that involves the reaction of 2-phenyl-1,2,3,4-tetrahydroquinoline with 4-(dimethylamino)phenylacetonitrile to form 7-(4-(dimethylamino)phenyl)-11-phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline. This compound is then esterified with ethyl chloroformate to produce Ethyl 7-[4-(dimethylamino)phenyl]-11-phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate.
科学的研究の応用
Ethyl 7-[4-(dimethylamino)phenyl]-11-phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate has been studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and to reduce the severity of seizures in animal models of epilepsy.
特性
分子式 |
C30H29N5O2 |
|---|---|
分子量 |
491.6 g/mol |
IUPAC名 |
ethyl 11-[4-(dimethylamino)phenyl]-15-phenyl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate |
InChI |
InChI=1S/C30H29N5O2/c1-4-37-29(36)28-32-35(23-11-6-5-7-12-23)30-31-26-24-13-9-8-10-20(24)16-19-25(26)27(34(28)30)21-14-17-22(18-15-21)33(2)3/h5-15,17-18,27H,4,16,19H2,1-3H3 |
InChIキー |
LFUGEEUWVQPFHA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=NC3=C(CCC4=CC=CC=C43)C(N12)C5=CC=C(C=C5)N(C)C)C6=CC=CC=C6 |
正規SMILES |
CCOC(=O)C1=NN(C2=NC3=C(CCC4=CC=CC=C43)C(N12)C5=CC=C(C=C5)N(C)C)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide](/img/structure/B292333.png)
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide](/img/structure/B292334.png)
![3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292336.png)
![2-(4-ethoxyphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292337.png)
![2-(4-methylphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292339.png)
![3-imino-4-{5-methyl-2-[(1-methylethylidene)amino]phenyl}dihydro-2(3H)-furanone](/img/structure/B292340.png)
![2-(4-methylphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292343.png)
![2-(3-methoxyphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292346.png)
![2-(3-chlorophenyl)-3,4-dimethyl-6H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292350.png)
![2-(3-chlorophenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292351.png)